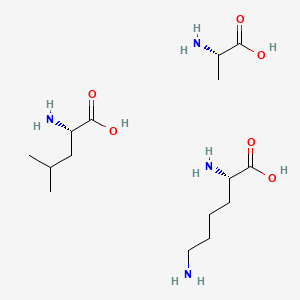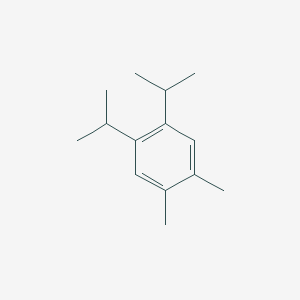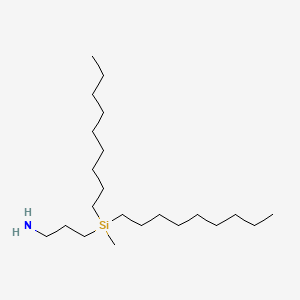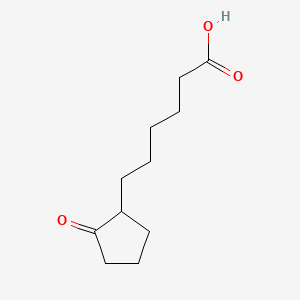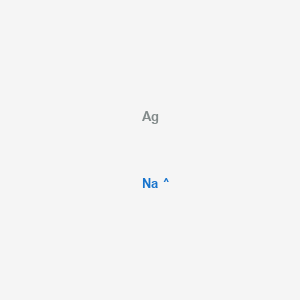
1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C5H4F8O. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its structure consists of a propane backbone with trifluoro and tetrafluoroethoxy substituents, contributing to its high stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of 1,1,1-trifluoro-2-propanol with 1,1,2,2-tetrafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to ensure consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers, due to its chemical inertness and thermal stability.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with specific molecular targets and pathways. The fluorinated groups in the compound enhance its ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This property makes it an effective modulator of enzyme activity and protein-ligand binding. The compound’s high electronegativity also contributes to its reactivity in various chemical reactions, facilitating the formation of stable intermediates and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar fluorinated groups but different reactivity and applications.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another chlorofluorocarbon with distinct chemical properties and uses.
1,1,2,2-Tetrafluoroethane: A fluorinated hydrocarbon with applications in refrigeration and as a propellant.
Uniqueness
1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane stands out due to its unique combination of trifluoro and tetrafluoroethoxy groups, which impart high stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
50807-72-2 |
|---|---|
Molekularformel |
C5H5F7O |
Molekulargewicht |
214.08 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane |
InChI |
InChI=1S/C5H5F7O/c1-2(4(8,9)10)13-5(11,12)3(6)7/h2-3H,1H3 |
InChI-Schlüssel |
XJHZQQULQSNUMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)OC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14658783.png)
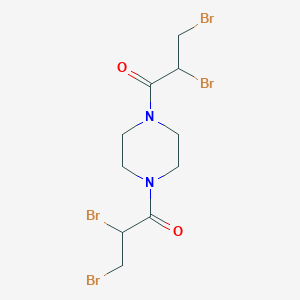
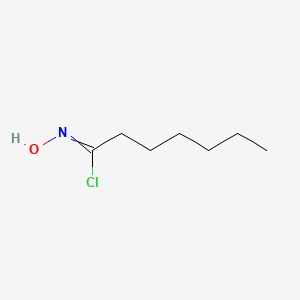


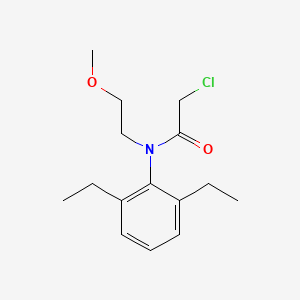
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
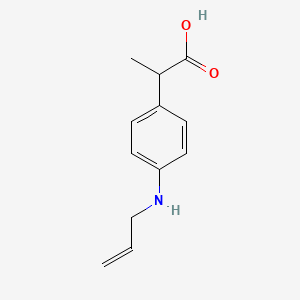
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
